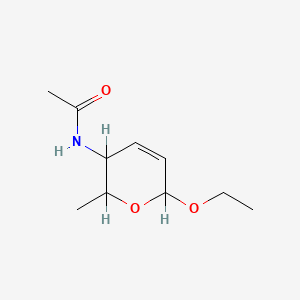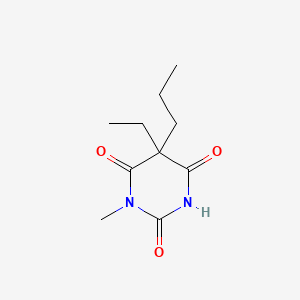
4,5-Dimethyl-pyridine-2-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-pyridine-2-carboxylic acid ethyl ester is an organic compound belonging to the pyridinecarboxylic acid ester family. This compound is characterized by a pyridine ring substituted with two methyl groups at the 4 and 5 positions and an ethyl ester group at the 2 position. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-pyridine-2-carboxylic acid ethyl ester typically involves the esterification of 4,5-Dimethyl-pyridine-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically purified using distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dimethyl-pyridine-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methyl groups and the ester group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4,5-Dimethyl-pyridine-2-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethyl-pyridine-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The pyridine ring can interact with enzymes and receptors, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
Picolinic acid ethyl ester: Similar structure but with a single methyl group.
Nicotinic acid ethyl ester: Similar structure but with different substitution patterns.
Isonicotinic acid ethyl ester: Another isomer with different substitution.
Uniqueness
4,5-Dimethyl-pyridine-2-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
911806-67-2 |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
ethyl 4,5-dimethylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-4-13-10(12)9-5-7(2)8(3)6-11-9/h5-6H,4H2,1-3H3 |
Clave InChI |
KHYVNFSUMMEGSS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC=C(C(=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













methanone](/img/structure/B13936628.png)


